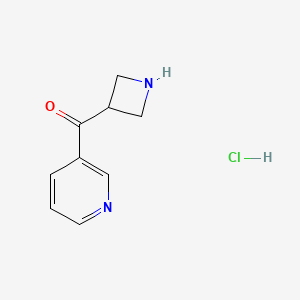Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride
CAS No.: 1864060-48-9
Cat. No.: VC3194935
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1864060-48-9 |
|---|---|
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | azetidin-3-yl(pyridin-3-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2O.ClH/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;/h1-4,8,11H,5-6H2;1H |
| Standard InChI Key | ZNDDKPNBFDLVTD-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C(=O)C2=CN=CC=C2.Cl |
| Canonical SMILES | C1C(CN1)C(=O)C2=CN=CC=C2.Cl |
Introduction
Chemical Structure and Properties
Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride belongs to the family of azetidine derivatives, featuring a four-membered azetidine ring connected to a pyridine moiety via a methanone (ketone) linkage. The compound's structure is particularly notable for its pyridine group at the 3-position, differentiating it from related analogs.
The expected molecular formula would be C9H10N2O·HCl, with a similar molecular weight to its isomeric counterpart Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride which has a molecular weight of 198.65 g/mol. The structural characteristics of this compound contribute significantly to its chemical reactivity and potential biological interactions.
| Property | Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride | Similar Compound: Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride |
|---|---|---|
| CAS Number | Not specified in search results | 1823582-46-2 |
| Molecular Formula | C9H10N2O·HCl (estimated) | C9H11ClN2O |
| Molecular Weight | ~198.65 g/mol (estimated) | 198.65 g/mol |
| Structure | Four-membered azetidine ring with pyridine at 3-position | Four-membered azetidine ring with pyridine at 2-position |
| Salt Form | Hydrochloride | Hydrochloride |
Synthetic Methodology
The synthesis of Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride likely involves sophisticated organic chemistry techniques similar to those used for related compounds. Based on general synthetic approaches for similar molecules, the synthesis would require careful control of reaction conditions.
Structural Comparison with Related Compounds
Understanding the structural relationship between Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride and similar compounds provides valuable insights into its potential properties and applications.
Structural Analysis
The positioning of the nitrogen atom in the pyridine ring (at the 3-position versus the 2-position in related compounds) is likely to influence several key properties:
-
Electronic distribution within the molecule
-
Hydrogen bonding capabilities
-
Receptor binding affinities
-
Metabolic stability
These structural differences can significantly impact the compound's pharmacological profile and potential therapeutic applications.
Analytical Characterization
The characterization of Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride would typically involve multiple analytical techniques to confirm its structure, purity, and physical properties.
Spectroscopic Analysis
Key analytical methods likely include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
¹H NMR to confirm hydrogen environments
-
¹³C NMR to verify carbon framework
-
2D techniques for structural confirmation
-
-
Mass Spectrometry
-
Confirmation of molecular weight
-
Fragmentation pattern analysis
-
-
Infrared Spectroscopy
-
Identification of functional groups
-
Confirmation of carbonyl and N-H stretching frequencies
-
These techniques are essential for establishing structural identity and purity.
Research Status and Future Directions
The current research landscape for Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride appears to be in developmental stages, with opportunities for further investigation.
Knowledge Gaps
Several areas warrant additional research:
-
Comprehensive physical property characterization
-
Detailed biological activity profiling
-
Structure-activity relationship studies
-
Potential therapeutic applications
-
Metabolic fate and stability
Addressing these knowledge gaps would significantly enhance understanding of this compound's potential utility in research and drug development.
Emerging Applications
Based on structural similarities to other compounds, potential applications may include:
-
Use as a building block in medicinal chemistry
-
Development of receptor-specific ligands
-
Creation of enzyme inhibitors
-
Application in chemical biology research
The unique structural features of this compound may offer distinct advantages in these applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume